molecular formula C8H8F3N3O2 B13517856 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid

Cat. No.: B13517856
M. Wt: 235.16 g/mol
InChI Key: LAQJONBMLIFFLK-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyridine class, characterized by a fused bicyclic core combining a triazole and pyridine ring. The trifluoromethyl (-CF₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 6-position distinguish it from analogs.

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16)

InChI Key

LAQJONBMLIFFLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and features broad substrate scope, high efficiency, and scalability . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is catalyst-free and eco-friendly .

Industrial Production Methods

For industrial production, the synthesis route typically involves the use of readily available starting materials and simple reaction conditions. For example, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .

Chemical Reactions Analysis

Amidation and Peptide Coupling

The carboxylic acid group undergoes amidation reactions to form derivatives with enhanced pharmacological properties. This is typically achieved using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of bases such as DIPEA (N,N-diisopropylethylamine) .

Example Reaction:

Acid+AmineHBTU, DIPEAAmide+Byproducts\text{Acid} + \text{Amine} \xrightarrow{\text{HBTU, DIPEA}} \text{Amide} + \text{Byproducts}

Applications:

  • Synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes therapeutics .

  • Structural analogs in kinase inhibitor development .

Esterification

The carboxylic acid can be esterified with alcohols under acidic or Mitsunobu conditions. This reaction improves the compound’s lipophilicity for membrane permeability studies.

Typical Reagents:

  • Methanol/H₂SO₄ for simple ester formation.

  • DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) for sterically hindered alcohols.

Key Product:

  • Methyl or benzyl esters used as intermediates in multi-step syntheses.

Nucleophilic Substitution

The triazole ring’s electron-deficient nature allows electrophilic substitution, particularly at the 3-position adjacent to the trifluoromethyl group. Halogenation and nitration reactions are common.

Reaction Example:

Compound+HNO3/H2SO4Nitro-Derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-Derivative}

Applications:

  • Introduction of functional groups for further cross-coupling (e.g., Suzuki-Miyaura) .

Cyclization and Ring Functionalization

The triazole-pyridine core participates in cyclization reactions to form fused polycyclic systems. Microwave-assisted methods are employed to enhance reaction efficiency .

Reported Conditions:

  • PhI(OAc)₂-mediated cyclization for triazolo[4,3-a]pyridine derivatives .

  • Pd-catalyzed cyanation to introduce nitrile groups .

Hydrogenation and Reduction

The tetrahydro-pyridine moiety can undergo hydrogenation to modify ring saturation, altering conformational flexibility for target binding .

Catalysts:

  • PtO₂ or Pd/C under H₂ atmosphere .

Mechanistic Insights

  • Amidation : The carboxylic acid activates via HBTU-mediated formation of an O-acylisourea intermediate, which reacts with amines to form amides .

  • Triazole Reactivity : The trifluoromethyl group withdraws electron density, enhancing the triazole’s susceptibility to electrophilic attack.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4) and kinases like c-Met and VEGFR-2 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (Position 3) Core Structure Functional Group (Position 6) CAS No. Key Properties/Applications
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid -CF₃ Pyridine + Triazole -COOH Not provided High lipophilicity, potential drug lead
3-Methyl analog -CH₃ Pyridine + Triazole -COOH 1221725-50-3 Reduced metabolic stability
3-(Difluoromethyl) analog (HCl salt) -CHF₂ Pyridine + Triazole -COOH (HCl salt) 2155855-15-3 Improved solubility
3-Benzylamine analog -Benzyl Pyridine + Triazole -NH₂ 1708398-16-6 Medicinal chemistry intermediate

Research Implications and Gaps

  • Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins compared to -CH₃ or -CHF₂ .
  • Synthetic Utility : Derivatives like carbohydrazides (CAS: 1221723-46-1) highlight the scaffold’s versatility for generating libraries of bioactive molecules .
  • Data Limitations : Quantitative data (e.g., solubility, pKa) for the trifluoromethyl parent compound are absent in the evidence, necessitating further experimental studies.

Biological Activity

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.

  • Molecular Formula : C6H7F3N4
  • Molecular Weight : 228.60 g/mol
  • CAS Number : 762240-92-6
  • Purity : ≥98.0% (by HPLC) .

Anticancer Properties

Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable anticancer activities. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the structure significantly influenced the cytotoxicity against human cervical carcinoma HeLa cells, with some compounds displaying half-maximal inhibitory concentration (IC50) values below 150 μM .

The mechanism of action for these compounds often involves inhibition of critical cellular processes. For example:

  • Inhibition of Protein Geranylgeranylation : This process is crucial for the function of certain proteins involved in cell signaling and proliferation. Compounds targeting this pathway have shown promise in reducing cell viability in cancer models .

Structure-Activity Relationship (SAR)

The activity of triazolo-pyridine derivatives is closely linked to their structural features. Key findings include:

  • The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
  • Modifications at specific positions on the triazole ring can either enhance or diminish activity .

Study 1: Cytotoxicity Screening

In a systematic screening of various triazolo-pyridine derivatives against cancer cell lines, certain compounds were found to be highly cytotoxic with IC50 values ranging from 18.8 μM to 735 μM. The most active derivatives were those that retained specific functional groups at critical positions on the triazole ring .

Study 2: Binding Studies

Binding studies using bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) demonstrated that some complexes formed with this compound exhibited strong binding affinities. The binding constants ranged from 10510^5 to 10610^6 L mol1^{-1}, indicating a significant interaction with biological macromolecules .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Cell LineMechanism of Action
Compound A<150HeLaInhibition of protein geranylgeranylation
Compound B18.8HCT116Cytotoxicity via apoptosis
Compound C29.3MCF7Disruption of cell cycle

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization of pyridine precursors with trifluoromethyl-containing reagents. For example, trifluoromethylpyridine derivatives are synthesized via halogenation followed by nucleophilic substitution with CuCF₃ . Key intermediates (e.g., 5-chloro-6-trifluoromethylpyridine-3-carboxylic acid) are characterized using ¹H/¹³C NMR , ¹⁹F NMR , and HRMS to confirm regiochemistry and purity . Reaction conditions (e.g., temperature, solvent) must be optimized to avoid byproducts like thiadiazine derivatives .

Q. How is structural confirmation of the compound and its derivatives achieved?

  • Methodology : Modern physicochemical techniques are critical:

  • X-ray crystallography for absolute configuration (if crystals are obtainable).
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve trifluoromethyl and triazolo-pyridine signals .
  • HPLC-MS for purity assessment (≥98% by area normalization) .
  • IR spectroscopy to confirm carboxylic acid functionality (C=O stretch at ~1693 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–13). Carboxylic acid derivatives often require basic conditions (e.g., NaHCO₃) for solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Triazolo-pyridines are prone to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic and drug-likeness properties of this compound?

  • Methodology : Use SwissADME to calculate:

  • Lipophilicity (LogP ~2.5–3.5 for trifluoromethyl analogs).
  • GI absorption (high due to moderate molecular weight <500 Da).
  • CYP450 inhibition (risk of CYP2C9/2D6 interactions) .
  • Compare with reference drugs (e.g., celecoxib) to assess scaffold suitability for lead optimization .

Q. What reaction mechanisms explain the regioselectivity of trifluoromethyl group incorporation in the triazolo-pyridine scaffold?

  • Mechanistic Insights :

  • Electrophilic trifluoromethylation : CuCF₃ mediates CF₃ transfer to electron-deficient pyridine rings, favoring the 3-position due to steric and electronic effects .
  • Cyclization : Triazolo ring formation via intramolecular nucleophilic attack (e.g., hydrazine derivatives reacting with carbonyl groups) .
  • Contradictions in regioselectivity may arise from competing pathways (e.g., thiadiazine vs. triazolo products) .

Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing effect : Enhances metabolic stability by resisting oxidative degradation.
  • Hydrophobicity : Improves membrane permeability (e.g., in dipeptidyl peptidase-4 inhibitors like SGP analogs) .
  • Comparative assays (e.g., enzymatic inhibition IC₅₀) against methyl or chloro analogs are recommended .

Q. What strategies mitigate challenges in isolating enantiomers or diastereomers of this compound?

  • Methodology :

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation.
  • Crystallization-induced diastereomer resolution using chiral amines (e.g., (R)-1-phenylethylamine) .
  • Dynamic NMR to detect atropisomerism in the triazolo-pyridine ring .

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